

Application Notes and Protocols for In Vivo Potassium-39 (^{39}K) MRI

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Compound of Interest

Compound Name: Potassium-39

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These application notes provide a comprehensive overview of the current techniques and protocols for in vivo magnetic resonance imaging (MRI) of **Potassium-39** (^{39}K). This non-invasive imaging modality offers the potential to detect and monitor physiological and pathological variations in intracellular potassium concentrations, which are crucial in numerous cellular processes and diseases such as stroke, cancer, and myocardial infarction.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction to In Vivo ^{39}K MRI

Potassium (K^+) is the most abundant intracellular cation and plays a fundamental role in cellular metabolism, membrane potential, and electrical signaling.[\[4\]](#) Direct imaging of the stable ^{39}K isotope provides a unique window into cellular health and function. However, ^{39}K MRI faces significant technical challenges due to the low gyromagnetic ratio and low in vivo concentration of ^{39}K , resulting in a signal that is approximately 2 million times lower than that of protons (^1H) used in conventional MRI.[\[3\]](#) Despite these challenges, recent advancements in ultra-high field MRI (7T and above) and radiofrequency (RF) coil technology have made in vivo ^{39}K imaging feasible in both preclinical and clinical settings.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Key Quantitative Data from In Vivo ^{39}K MRI Studies

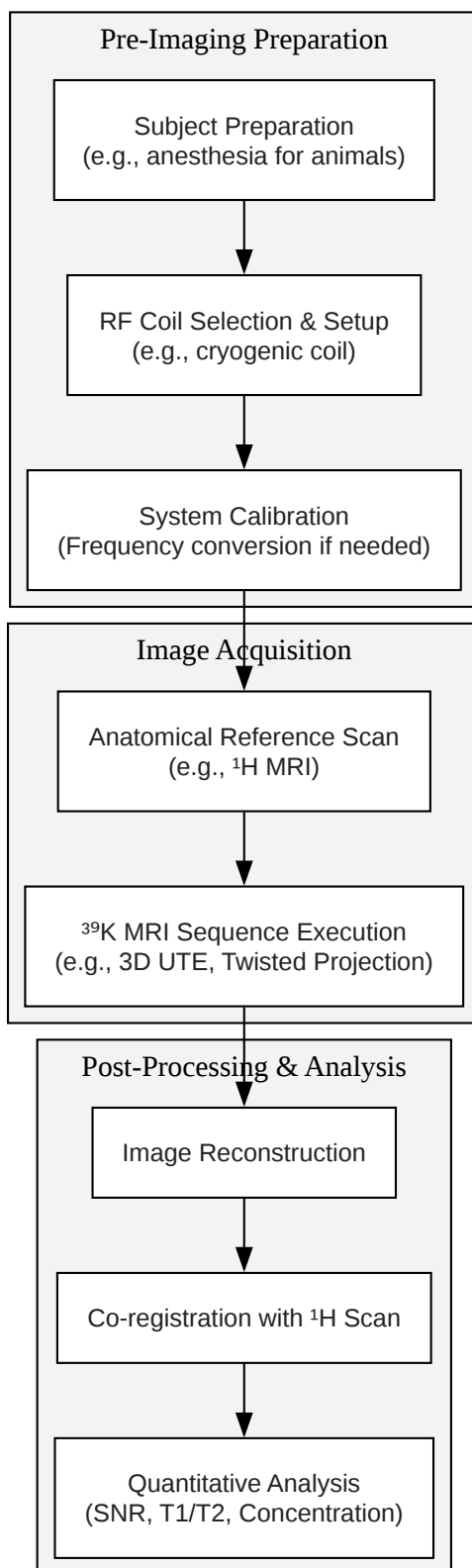
The following table summarizes key quantitative parameters reported in published in vivo ^{39}K MRI studies. This data provides a reference for expected values and aids in the design of new experiments.

Parameter	Subject	Tissue	Magnetic Field Strength (T)	Value	Reference
T1 Relaxation Time	Human	Thigh Muscle	7	5.7 ± 0.4 ms	[6]
Rat	Head	21.1	14.2 ± 0.1 ms	[8]	
T2 Relaxation Time (Short Component - T2S)	Rat	Head	21.1	1.8 ± 0.2 ms	[8]
T2 Relaxation Time (Long Component - T2L)	Rat	Head	21.1	14.3 ± 0.3 ms	[8]
Spatial Resolution (Nominal)	Human	Thigh Muscle	7	8 x 8 x 16 mm ³	[5][6][7]
Human	Brain	7	9.5 x 9.5 x 9.5 mm ³	[5][6]	
Human	Brain	9.4	10 mm isotropic	[9]	
Rat	Head	21.1	1 x 1 x 1 mm ³	[8]	
Rabbit	Heart (ex vivo)	Not Specified	3 x 3 x 3 mm	[4]	
Acquisition Time	Human	Thigh Muscle	7	~30 minutes	[5][6][7]
Human	Brain	7	~30 minutes	[5][6][7][10]	
Human	Brain	9.4	40 minutes	[9]	
Rat	Head	21.1	75 minutes	[8]	

Rabbit	Heart (ex vivo)	Not Specified	44 minutes	[4]	
Signal-to-Noise Ratio (SNR)	Human	Brain Parenchyma	9.4	5.2	[9]
Rat	In Vivo Imaging	9.4	2.7 ± 0.2 fold improvement with cryogenic coil	[1][11]	
Potassium Concentration (uncorrected for fat)	Human	Thigh Muscle	7	112-124 mmol/L	[5][7]

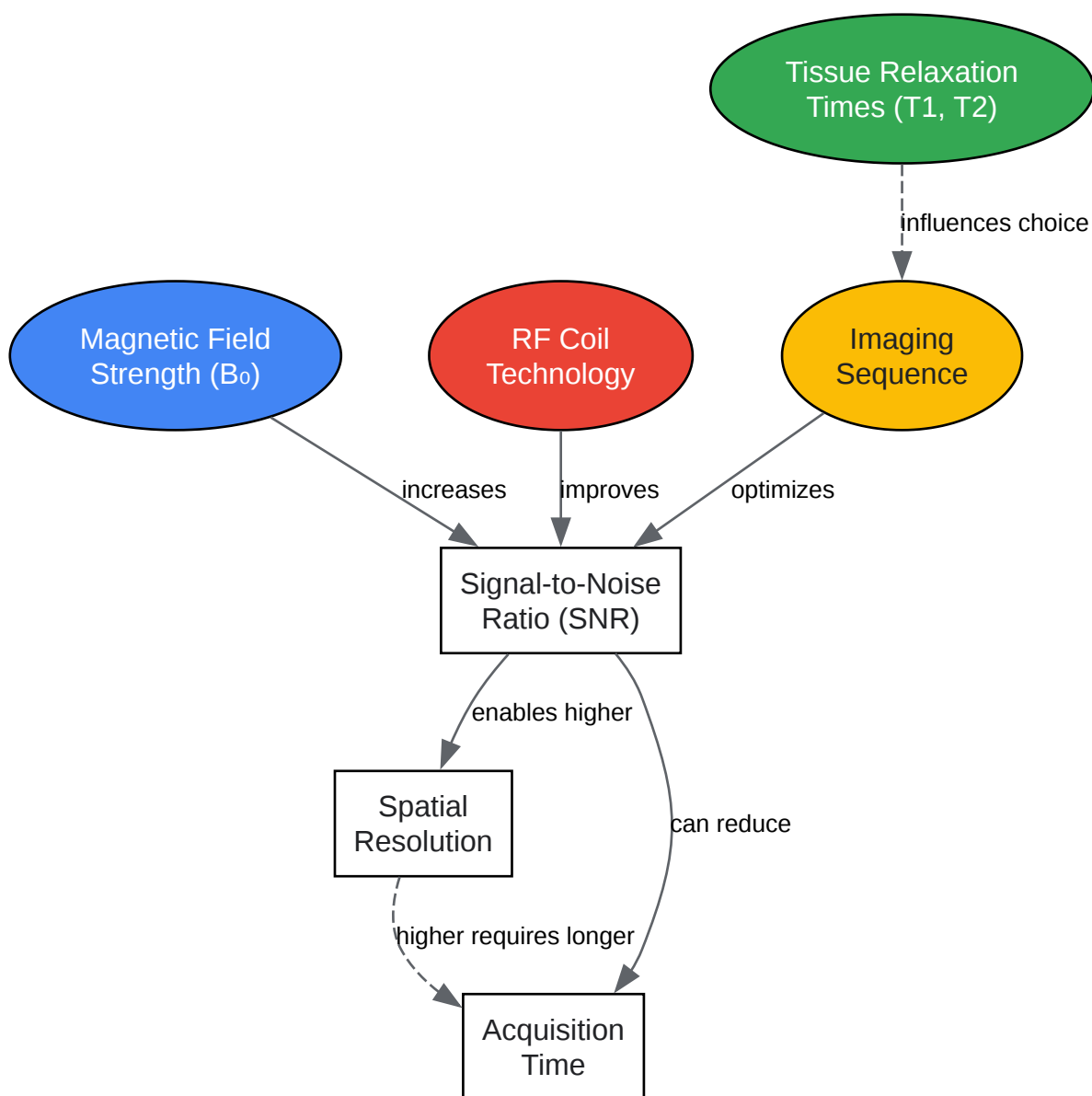
Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for in vivo ³⁹K MRI experiments and the logical relationship between key imaging parameters.



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General workflow for an in vivo ^{39}K MRI experiment.



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